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Compound of Interest

Compound Name: Amino-PEG1-C2-acid

Cat. No.: B1664896

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG1-C2-acid

Amino-PEG1-C2-acid is a heterobifunctional linker widely employed in bioconjugation. Its
structure features a primary amine (-NH2) and a carboxylic acid (-COOH) group at opposite
ends of a short spacer. This spacer consists of a single polyethylene glycol (PEG) unit and a
two-carbon aliphatic chain, which imparts hydrophilicity and flexibility to the linker. This versatile
molecule is instrumental in creating stable covalent linkages between biomolecules,
nanoparticles, and surfaces.

The primary amine serves as a nucleophile, readily reacting with activated esters like N-
hydroxysuccinimide (NHS) esters or isothiocyanates. The carboxylic acid can be activated, for
instance, by carbodiimides (e.g., EDC) in the presence of NHS, to form an amide bond with
primary amines on a target molecule. This dual reactivity allows for a controlled and stepwise
approach to conjugation, making it a valuable tool in the synthesis of antibody-drug conjugates
(ADCs), PROTACSs, and for protein and surface modifications. The inclusion of a PEG moiety
can help to improve the solubility and reduce the aggregation of the resulting conjugate.

Key Applications

Amino-PEG1-C2-acid is utilized in a variety of bioconjugation applications, including:
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» Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to a
monoclonal antibody. The bifunctional nature of the linker allows for the drug to be first
coupled to the linker, followed by the conjugation of the drug-linker complex to the antibody.

» Protein Modification and PEGylation: It can be used to introduce a reactive group onto a
protein or to PEGylate a protein to enhance its pharmacokinetic properties.

o Surface Functionalization: Amino-PEG1-C2-acid is suitable for modifying the surfaces of
nanoparticles, beads, and other materials to enable the covalent attachment of biomolecules
for applications in diagnostics, bio-assays, and targeted drug delivery.

o PROTACSs Synthesis: This linker is also employed in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), where it connects a ligand for a target protein and a ligand for an E3
ubiquitin ligase.

Data Presentation

While specific quantitative data for bioconjugation reactions using Amino-PEG1-C2-acid is not
extensively available in publicly accessible literature, the following table provides a generalized
overview of the expected outcomes based on reactions with similar short-chain PEG linkers.
The actual results will be highly dependent on the specific biomolecules and reaction
conditions used.
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. . Factors Influencing
Parameter Typical Range/Observation
Outcome

) ) Molar ratio of linker-drug to
Drug-to-Antibody Ratio (DAR)

) 2-4 antibody, reaction time,
in ADCs
temperature, and pH.
Purity of reactants, buffer
Conjugation Efficiency/Yield Moderate to High (50-80%) conditions, presence of

catalysts, and reaction time.

The hydrophilic nature of the

- ) Improved compared to non- PEG moiety helps to mitigate
Solubility of Conjugate o
PEGylated counterparts the hydrophobicity of the
payload.

Amide bonds are generally
Stability of Amide Bond High stable under physiological
conditions.

Dependent on the
Surface Density on ] concentration of the linker,
) Variable o
Nanoparticles reaction time, and the nature

of the nanopatrticle surface.

Experimental Protocols

The following are detailed protocols for key experiments involving Amino-PEG1-C2-acid.

Protocol 1: Activation of Amino-PEG1-C2-acid
Carboxylic Acid and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid group of Amino-PEG1-C2-acid
using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a
protein.

Materials:

¢ Amino-PEG1-C2-acid
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e Protein to be conjugated (e.g., monoclonal antibody)

¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS)

» Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
» Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.0

e Desalting column (e.g., Sephadex G-25)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

o Preparation of Reagents:

o Dissolve Amino-PEG1-C2-acid in anhydrous DMF or DMSO to a stock concentration of
10-50 mg/mL.

o Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer
immediately before use.

o Prepare the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
 Activation of Amino-PEG1-C2-acid:

o In a microcentrifuge tube, combine Amino-PEG1-C2-acid (e.g., 10-fold molar excess over
the protein), EDC (e.g., 1.2-fold molar excess over the linker), and NHS (e.g., 1.2-fold
molar excess over the linker) in Activation Buffer.

o The final volume should be kept as low as possible to ensure efficient activation.
o Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

o Conjugation to Protein:
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o Add the activated Amino-PEG1-C2-acid solution to the protein solution.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
agitation.

e Quenching the Reaction:

o Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

o Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated
linker.

 Purification of the Conjugate:

o Remove excess, unreacted linker and byproducts by size-exclusion chromatography using
a desalting column equilibrated with PBS.

o Collect the fractions containing the purified protein conjugate.
e Characterization:

o Determine the protein concentration using a standard protein assay (e.g., BCA or
Bradford).

o Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

o Use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of
labeling (e.g., drug-to-antibody ratio).

Protocol 2: Conjugation of a Drug/Molecule to the Amine
Group of Amino-PEG1-C2-acid

This protocol describes the conjugation of a molecule containing an NHS-activated carboxyl
group to the primary amine of Amino-PEG1-C2-acid.

Materials:

¢ Amino-PEG1-C2-acid
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NHS-activated molecule (e.g., NHS ester of a drug)

Reaction Buffer. Amine-free buffer such as PBS or HEPES, pH 7.5-8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Quenching reagent (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., HPLC)

Procedure:

Preparation of Reagents:

o Dissolve Amino-PEG1-C2-acid in Reaction Buffer to a desired concentration (e.g., 10
mg/mL).

o Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a high concentration.
Conjugation Reaction:

o Add the dissolved NHS-activated molecule to the Amino-PEG1-C2-acid solution. A 1.1 to
1.5-fold molar excess of the NHS-ester is typically used.

o Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction
progress can be monitored by TLC or LC-MS.

Quenching the Reaction:
o Add a quenching reagent to the reaction mixture to consume any unreacted NHS-ester.
Purification:

o Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC
to separate the desired product from starting materials and byproducts.

Characterization:
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o Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and
NMR.

Mandatory Visualizations
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Caption: Workflow for nanoparticle surface functionalization.

¢ To cite this document: BenchChem. [Application Notes and Protocols for Amino-PEG1-C2-
acid in Bioconjugation Reactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664896#how-to-use-amino-pegl-c2-acid-in-
bioconjugation-reactions]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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